molecular formula C12H10ClN3O2 B8349244 2-Chloro-6-(3-acetamidophenyl-oxy)-pyrazine

2-Chloro-6-(3-acetamidophenyl-oxy)-pyrazine

Cat. No. B8349244
M. Wt: 263.68 g/mol
InChI Key: HKJMCMVOWPNICR-UHFFFAOYSA-N
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Patent
US07737152B2

Procedure details

Using Method DD with 2,6-dichloropyrazine (200 mg, 1.34 mmol) and 3-acetamidophenol (202 mg, 1.49 mmol), and crystallisation in AcOEt, the title compound was obtained (350 mg). Yield: 99%. 1H NMR (250 MHz, DMSO-d6) δ 2.06 (s, 3H, CH3—NH), 6.90-6.95 (m, 1H, Harom 5), 7.76 (dd, 2H, Harom 4+6, Jm=2.0 Hz, Jo=7.6 Hz), 7.59 (s, 1H, Harom 2), 8.52 (s, 1H, HPz 5), 8.54 (s, 1H, HPz 3), 10.12 (s, 1H, NH).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[C:9]([NH:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1)(=[O:11])[CH3:10]>CCOC(C)=O>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([O:19][C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([NH:12][C:9](=[O:11])[CH3:10])[CH:14]=2)[N:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
202 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CN=C1)OC1=CC(=CC=C1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.